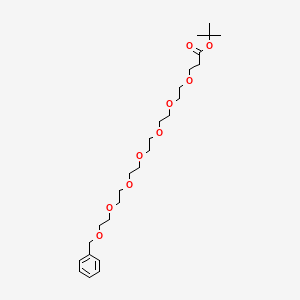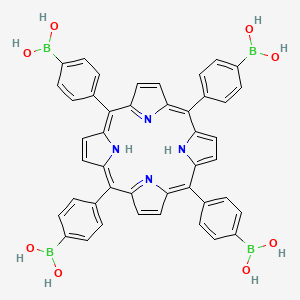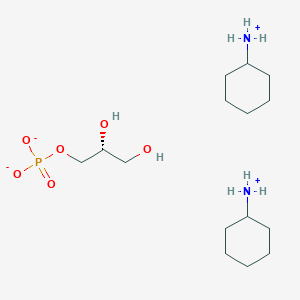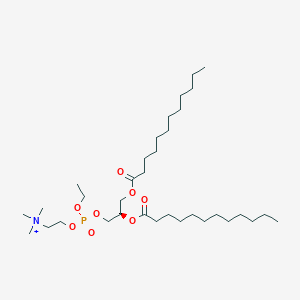![molecular formula C24H40N2 B11928967 (1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)
(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conessine is a steroidal alkaloid found in several plant species belonging to the family Apocynaceae, including Holarrhena floribunda, Holarrhena antidysenterica, and Funtumia elastica . It is known for its role as a histamine antagonist, specifically selective for the H3 subtype . Conessine has been studied for its potential therapeutic applications due to its high affinity for adrenergic receptors and its ability to penetrate the blood-brain barrier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Conessine can be isolated from the bark of Holarrhena antidysenterica through a series of extraction and purification steps. The bark powder is typically extracted using methanol as a solvent, sometimes containing di-ethylamine to enhance the extraction efficiency . The extract is then subjected to chromatographic separation to isolate pure conessine . The isolated compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-performance thin-layer chromatography .
Industrial Production Methods: Industrial production of conessine involves large-scale extraction from plant sources, followed by purification using column chromatography and thin-layer chromatography . The process is optimized to maximize yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Conessine undergoes several types of chemical reactions, including:
Oxidation: Conessine can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups in conessine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the conessine molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce alkylated or halogenated conessine compounds.
Aplicaciones Científicas De Investigación
Conessine has a wide range of scientific research applications, including:
Chemistry: Conessine is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: It is studied for its role as a histamine antagonist and its effects on adrenergic receptors.
Industry: Conessine is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Conessine exerts its effects primarily by acting as a histamine antagonist, selectively targeting the H3 subtype of histamine receptors . This interaction inhibits the release of histamine and other neurotransmitters, leading to various physiological effects. Conessine also has high affinity for adrenergic receptors, which may contribute to its therapeutic potential . The compound’s ability to penetrate the blood-brain barrier allows it to exert central nervous system effects .
Comparación Con Compuestos Similares
Conessine is unique among steroidal alkaloids due to its specific histamine H3 receptor antagonism and high affinity for adrenergic receptors . Similar compounds include:
Neriine: Another steroidal alkaloid with similar biological activities.
Roquessine: Known for its histamine antagonistic properties.
Wrightine: Shares structural similarities with conessine and exhibits comparable pharmacological effects.
These compounds, while similar in structure and function, differ in their specific receptor affinities and biological activities, highlighting the unique properties of conessine.
Propiedades
Fórmula molecular |
C24H40N2 |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine |
InChI |
InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18-,19-,20+,21-,22-,23-,24+/m1/s1 |
Clave InChI |
GPLGAQQQNWMVMM-CQDKKVBOSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CC[C@H]3[C@@]2(CC[C@@H]4[C@H]3CC=C5[C@]4(CC[C@H](C5)N(C)C)C)CN1C |
SMILES canónico |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)

